molecular formula C15H18BrN3O2 B5143625 1-(4-Bromophenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione

1-(4-Bromophenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione

Cat. No.: B5143625
M. Wt: 352.23 g/mol
InChI Key: GLAGTDSBIHVAMV-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a bromophenyl group, a methylpiperazinyl group, and a pyrrolidine-2,5-dione core, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

The synthesis of 1-(4-Bromophenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. The synthetic route often starts with the bromination of a phenyl ring, followed by the introduction of a piperazine moiety. The final step involves the formation of the pyrrolidine-2,5-dione core through cyclization reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-(4-Bromophenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Cyclization: The formation of the pyrrolidine-2,5-dione core involves cyclization reactions, often catalyzed by acids or bases.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Bromophenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and receptor binding.

    Industry: Used in the development of new materials with unique chemical and physical properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can engage in π-π interactions with aromatic amino acids in proteins, while the piperazine moiety can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

1-(4-Bromophenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione can be compared with similar compounds such as:

    1-(4-Chlorophenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione: Similar structure but with a chlorine atom instead of bromine.

    1-(4-Fluorophenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione: Contains a fluorine atom in place of bromine.

    1-(4-Methylphenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione: Features a methyl group instead of bromine.

The uniqueness of this compound lies in its bromine atom, which can participate in specific interactions and reactions that other halogens or substituents may not facilitate.

Properties

IUPAC Name

1-(4-bromophenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrN3O2/c1-17-6-8-18(9-7-17)13-10-14(20)19(15(13)21)12-4-2-11(16)3-5-12/h2-5,13H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLAGTDSBIHVAMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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